

Application Notes & Protocols: Determination of Iron (II) Concentration by Potassium Permanganate Titration

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Compound of Interest

Compound Name: *Permanganate*

Cat. No.: *B083412*

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Introduction

Permanganometry is a robust analytical method used in redox titrations for the quantitative determination of various oxidizing and reducing agents. This application note provides a detailed protocol for the determination of Iron (II) concentration using potassium **permanganate** (KMnO_4) as the titrant. Potassium **permanganate** is a powerful oxidizing agent and serves as its own indicator due to its intense purple color, which disappears upon reduction to the colorless Manganese (II) ion (Mn^{2+}) in an acidic medium. The endpoint of the titration is signaled by the first appearance of a persistent faint pink color, indicating a slight excess of **permanganate** ions.^{[1][2]}

The core reaction involves the oxidation of Iron (II) ions (Fe^{2+}) to Iron (III) ions (Fe^{3+}) by the **permanganate** ion (MnO_4^-) in the presence of a strong acid, typically sulfuric acid. The stoichiometry of this reaction is crucial for calculations.

Net Ionic Equation: $\text{MnO}_4^-(\text{aq}) + 5\text{Fe}^{2+}(\text{aq}) + 8\text{H}^+(\text{aq}) \rightarrow \text{Mn}^{2+}(\text{aq}) + 5\text{Fe}^{3+}(\text{aq}) + 4\text{H}_2\text{O}(\text{l})$ ^{[3][4]}

This protocol is intended for researchers, scientists, and professionals in drug development and quality control who require an accurate and reliable method for quantifying Fe(II).

Experimental Protocols

This section details the necessary procedures, from reagent preparation and standardization to the final titration of the iron (II) sample.

Protocol 1: Preparation of ~0.02 M (0.1 N) Potassium Permanganate Solution

Stable solutions of potassium **permanganate** are essential for accurate results. Impurities, particularly manganese dioxide (MnO_2), can catalyze the decomposition of the **permanganate** solution.^[5]

Materials:

- Potassium **permanganate** ($KMnO_4$)
- Distilled or deionized water
- Beaker (1 L)
- Watch glass
- Heating source (hot plate or water bath)
- Glass wool or sintered glass funnel
- Clean, dark glass storage bottle (1 L)

Procedure:

- Weigh approximately 3.2 g of $KMnO_4$ and transfer it to a 1 L beaker.^{[5][6][7]}
- Add approximately 1000 mL of distilled water and stir to dissolve the crystals.
- Cover the beaker with a watch glass and gently heat the solution on a water bath or hot plate for about one hour to accelerate the oxidation of any organic matter present in the water.^{[7][8][9]} Do not boil.
- Allow the solution to cool to room temperature and let it stand in the dark for at least 48 hours to allow for the complete precipitation of MnO_2 .^{[5][7][8]}

- Carefully filter the solution through a plug of glass wool or a sintered glass funnel to remove the MnO_2 precipitate.[5][8] Do not use filter paper, as the **permanganate** will react with it.[5]
- Transfer the clear, purple filtrate into a clean, dark glass bottle for storage. Store the solution in a dark place to prevent photochemical decomposition.[5][6]

Protocol 2: Standardization of Potassium Permanganate Solution

To determine the exact concentration of the prepared $KMnO_4$ solution, it must be standardized against a primary standard. Sodium oxalate ($Na_2C_2O_4$) is a commonly used and reliable primary standard for this purpose.[6][10][11]

Materials:

- Prepared $KMnO_4$ solution
- Primary standard grade Sodium Oxalate ($Na_2C_2O_4$), dried at 105-110°C
- Sulfuric acid (H_2SO_4), 1 M or dilute (e.g., add 60 mL of 1M H_2SO_4)[11]
- Erlenmeyer flasks (250 mL)
- Burette (50 mL)
- Pipette (25 mL)
- Analytical balance
- Hot plate or Bunsen burner

Procedure:

- Accurately weigh, to four decimal places, approximately 0.25-0.30 g of dried sodium oxalate. [11] Record the exact mass.
- Transfer the weighed $Na_2C_2O_4$ to a 250 mL Erlenmeyer flask.

- Add about 100 mL of distilled water and 60 mL of 1 M sulfuric acid to the flask.[11] Swirl gently to dissolve the solid.
- Gently heat the solution to between 60-70°C.[11][12] The reaction between **permanganate** and oxalate is slow at room temperature but is catalyzed by the Mn²⁺ ions produced during the reaction.[11]
- Fill a clean burette with the prepared KMnO₄ solution and record the initial volume to the nearest 0.01 mL. Due to the intense color of KMnO₄, readings should be taken from the top of the meniscus.[3][13]
- Titrate the hot oxalate solution with the KMnO₄. Add the titrant slowly while continuously swirling the flask. The purple color of the **permanganate** should disappear with each addition.
- The endpoint is reached when a single drop of KMnO₄ solution imparts a faint but persistent pink color to the solution that lasts for at least 30 seconds.[6][11]
- Record the final burette volume.
- Repeat the titration at least two more times with fresh samples of sodium oxalate to ensure concordant results (titers agreeing within 0.1 mL).[13]

Protocol 3: Titration of Iron (II) Sample

Materials:

- Standardized KMnO₄ solution
- Iron (II) sample solution of unknown concentration
- Sulfuric acid (H₂SO₄), 1 M
- Phosphoric acid (H₃PO₄), 85% (optional)
- Erlenmeyer flasks (250 mL)
- Burette (50 mL)

- Pipette (e.g., 10.00 mL or 25.00 mL)

Procedure:

- Using a volumetric pipette, transfer a precise volume (e.g., 10.00 mL) of the unknown Iron (II) solution into a 250 mL Erlenmeyer flask.[\[3\]](#)
- Acidify the sample by adding approximately 10 mL of 1 M H₂SO₄.[\[3\]](#)[\[13\]](#)
- (Optional) Add about 3 mL of 85% phosphoric acid. H₃PO₄ complexes with the Fe³⁺ ions produced, preventing the formation of a yellow color that could obscure the endpoint.[\[2\]](#)
- Rinse and fill the burette with the standardized KMnO₄ solution and record the initial volume.
- Titrate the Fe(II) solution with the standardized KMnO₄. The purple color will disappear instantly upon reacting with Fe(II).
- As the endpoint approaches, add the KMnO₄ dropwise. The endpoint is reached when the first drop of excess KMnO₄ produces a faint, persistent pink color throughout the solution.[\[3\]](#)[\[13\]](#)
- Record the final burette volume.
- Repeat the titration at least twice more to obtain concordant readings.

Data Presentation and Calculations

Summarize all titration data in tables for clarity and easy comparison.

Table 1: Standardization of KMnO₄ with Sodium Oxalate

Trial	Mass of Na ₂ C ₂ O ₄ (g)	Final Burette Reading (mL)	Initial Burette Reading (mL)	Volume of KMnO ₄ (mL)
1	0.2515	41.95	0.10	41.85
2	0.2530	42.20	0.25	41.95

| 3 | 0.2522 | 42.00 | 0.15 | 41.85 |

Calculation of KMnO₄ Molarity: The standardization reaction is: $2\text{MnO}_4^- + 5\text{C}_2\text{O}_4^{2-} + 16\text{H}^+ \rightarrow 2\text{Mn}^{2+} + 10\text{CO}_2 + 8\text{H}_2\text{O}$ [6]

From the stoichiometry, 2 moles of KMnO₄ react with 5 moles of Na₂C₂O₄. Molarity of KMnO₄ = (Mass of Na₂C₂O₄ / Molar Mass of Na₂C₂O₄) × (2 / 5) / (Volume of KMnO₄ in L) (Molar Mass of Na₂C₂O₄ = 134.00 g/mol)

Table 2: Titration of Unknown Iron (II) Sample

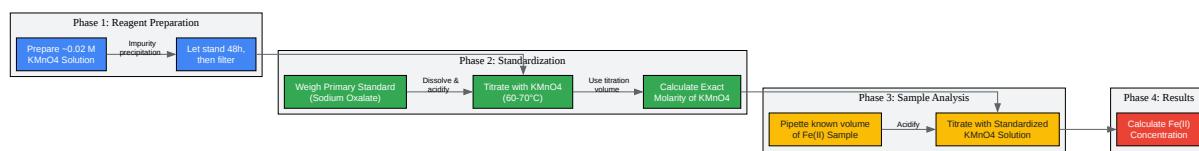
Trial	Volume of Fe(II) Sample (mL)	Final Burette Reading (mL)	Initial Burette Reading (mL)	Volume of KMnO ₄ (mL)
1	10.00	16.75	0.05	16.70
2	10.00	33.50	16.75	16.75

| 3 | 10.00 | 16.80 | 0.10 | 16.70 |

Calculation of Fe(II) Concentration: From the titration reaction: $\text{MnO}_4^- + 5\text{Fe}^{2+} + 8\text{H}^+ \rightarrow \text{Mn}^{2+} + 5\text{Fe}^{3+} + 4\text{H}_2\text{O}$ [3] The mole ratio is 1:5 between KMnO₄ and Fe²⁺. [3][4] Moles of KMnO₄ = Molarity of KMnO₄ × Volume of KMnO₄ (L) Moles of Fe²⁺ = Moles of KMnO₄ × 5 Molarity of Fe²⁺ = Moles of Fe²⁺ / Volume of Fe(II) Sample (L)

Workflow Visualization

The following diagram illustrates the complete workflow for the determination of Iron (II) by permanganate titration.



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Caption: Workflow for Iron (II) determination via **permanganate** titration.

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